![molecular formula C10H5BrN2O4 B5135777 1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione](/img/structure/B5135777.png)
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-bromo-2-nitroaniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Electrophilic substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of 1-(4-amino-2-nitrophenyl)-1H-pyrrole-2,5-dione.
Electrophilic substitution: Formation of further nitrated or halogenated derivatives.
Scientific Research Applications
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione is not well-documented. its reactivity can be attributed to the presence of the bromine and nitro groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromo-2-nitrophenyl)-1H-pyrrole-3,4-dione
- 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione
- 1-(4-bromo-2-aminophenyl)-1H-pyrrole-2,5-dione
Uniqueness
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups makes it a versatile intermediate in organic synthesis and a candidate for various research applications.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O4/c11-6-1-2-7(8(5-6)13(16)17)12-9(14)3-4-10(12)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKWKUDBQQILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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